molecular formula C13H10N4O B1652871 n-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine CAS No. 1617-94-3

n-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1652871
CAS No.: 1617-94-3
M. Wt: 238.24 g/mol
InChI Key: KOQHHVPFQWLIRA-UHFFFAOYSA-N
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Description

Historical Evolution of Oxadiazole-Based Heterocycles

The discovery and development of oxadiazole-based heterocycles represents one of the most significant achievements in heterocyclic chemistry. The 1,2,4-oxadiazole heterocycle was synthesized for the very first time in 1884 by Tiemann and Krüger and was originally classified as azoxime or furo[ab1]diazole. This groundbreaking work laid the foundation for what would become an extensive field of research spanning more than a century. The heterocycle finally caught the attention of chemists almost 80 years after its discovery when photochemical rearrangement of it to other heterocyclic systems was noted.

The 1,3,4-oxadiazole isomer, which forms the core structure of n-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, was first found by Ainsworth in 1965 via thermolysis of ethyl formate formally hydrazine at atmospheric pressure. This synthesis represented a crucial milestone in the development of 1,3,4-oxadiazole chemistry and opened new avenues for creating structurally diverse compounds with enhanced biological activities.

Biological activity studies of 1,2,4-oxadiazole derivatives started in the early 1940s and twenty years later, the first-in-class commercial drug containing 1,2,4-oxadiazole ring—Oxolamine—was described and introduced to the pharmaceutical market as a cough suppressant. This success demonstrated the therapeutic potential of oxadiazole-containing compounds and sparked renewed interest in their development.

The last forty years have witnessed an exponential growth in oxadiazole research, with 1,3,4-oxadiazole heterocycle being widely explored, bringing a vast number of compounds exhibiting diverse biological activities such as anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer activities. The interest in 1,3,4-oxadiazoles' biological application has doubled in the last fifteen years, reflecting the growing recognition of their therapeutic potential.

Structural Significance of 1,3,4-Oxadiazol-2-amine Derivatives

The structural architecture of 1,3,4-oxadiazol-2-amine derivatives, including this compound, embodies several key features that contribute to their biological and chemical significance. The five-membered 1,3,4-oxadiazole heterocyclic ring has received considerable attention because of its unique bioisosteric properties and an unusually wide spectrum of biological activities.

The 1,3,4-oxadiazole heterocycle demonstrates bioisosteric equivalence with ester and amide moieties due to the possibility of creation of specific interactions, particularly hydrogen bonding. This characteristic makes it a particularly useful alternative when the instability of ester and amide groups is observed, such as when hydrolysis may appear. The replacement of two methane groups in furan by two pyridine-type nitrogen atoms reduces the aromaticity of the resulting oxadiazole ring to such an extent that the oxadiazole ring exhibits the character of conjugated diene.

The presence of the amino group at the 2-position of the 1,3,4-oxadiazole ring creates additional opportunities for hydrogen bonding and molecular recognition. 2,5-Disubstituted 1,3,4-oxadiazoles are privileged versatile scaffolds in medicinal chemistry that have exhibited diverse biological activities. The amino functionality can participate in various intermolecular interactions, enhancing the compounds' ability to bind to biological targets.

Structural analysis reveals that 1,3,4-oxadiazoles have greater aromaticity compared to other oxadiazole isomers, presumably because of their symmetry. The 2,5-diphenyl-1,3,4-oxadiazole analogue has a λmax of 276 nanometers in ultraviolet spectroscopy, indicating extended conjugation and aromatic character. This aromatic nature contributes to the stability and biological activity of these compounds.

The five-membered ring 1,3,4-oxadiazole is a thermally stable aromatic molecule that exhibits typical interactions of aromatic systems, such as π-π stacking with hydrophobic amino acids such as tyrosine, phenylalanine and tryptophan. This property enables these compounds to interact effectively with protein targets through multiple non-covalent interactions.

Research Rationale for this compound

The specific structural features of this compound make it an attractive target for pharmaceutical research and development. This compound combines the proven pharmacophoric elements of the 1,3,4-oxadiazol-2-amine core with two distinct aromatic systems that can enhance both binding affinity and selectivity for biological targets.

Research into compounds related to this compound has demonstrated significant biological potential. The starting compound, 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, has been prepared using isoniazide by following established literature procedures and has served as a foundation for developing various derivatives with enhanced biological activities. The incorporation of the pyridine ring provides additional nitrogen atoms that can participate in hydrogen bonding and coordinate with metal centers in biological systems.

Studies have shown that derivatives containing the 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine scaffold exhibit promising antioxidant and antimicrobial activities. Compound variations based on this core structure have demonstrated good zones of inhibition versus Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae, while some derivatives have shown promising radical scavenging activity, ferric ions reducing antioxidant power, and ferrous ions metal chelating activity.

The molecular properties of this compound align well with drug-like characteristics. With a molecular weight of 238.250 and molecular formula C13H10N4O, the compound falls within the optimal range for oral bioavailability according to Lipinski's rule of five. The presence of both phenyl and pyridyl substituents creates a balanced lipophilic-hydrophilic profile that can enhance membrane permeability while maintaining aqueous solubility.

The research rationale for studying this compound is further supported by the documented advantages of 1,3,4-oxadiazole isomers over other oxadiazole variants. In virtually all cases, the 1,3,4-oxadiazole isomer shows an order of magnitude lower lipophilicity compared to its 1,2,4-oxadiazole isomeric partner. Significant differences are also observed with respect to metabolic stability, human ether-à-go-go-related gene inhibition, and aqueous solubility, favoring the 1,3,4-oxadiazole isomers.

The difference in profile between the 1,2,4 and 1,3,4 regioisomers can be rationalized by their intrinsically different charge distributions, such as dipole moments. This fundamental difference makes 1,3,4-oxadiazole derivatives, including this compound, particularly attractive for medicinal chemistry applications where improved pharmacokinetic properties are desired.

Furthermore, the heterocycle demonstrates the potential for multiple biological targets. It has been proved that 1,3,4-oxadiazole derivatives show inhibitory potency against Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein 2a, efflux pump, cyclooxygenases 1 and 2, and butyrylcholinesterase, as well as affinity to σ1, σ2, orexin, kappa opioid, and estradiol receptors. This broad spectrum of biological targets makes this compound a valuable compound for exploring multiple therapeutic applications.

Properties

IUPAC Name

N-phenyl-5-pyridin-4-yl-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c1-2-4-11(5-3-1)15-13-17-16-12(18-13)10-6-8-14-9-7-10/h1-9H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQHHVPFQWLIRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(O2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936588
Record name N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1617-94-3
Record name 1,3,4-Oxadiazol-2-amine, N-phenyl-5-(4-pyridinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cobalt(II)-Catalyzed Cyclization

The Co(II)-assisted synthesis of N-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine derivatives involves the unexpected cyclization of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide in the presence of cobalt(II) acetate. This method, reported by Bharti et al., proceeds via desulfurization and intramolecular cyclization to form the 1,3,4-oxadiazole ring. The reaction mixture, when refluxed in ethanol, yields a planar organic molecule stabilized by symmetric N⋯H⁺⋯N hydrogen bonds, as confirmed by single-crystal X-ray diffraction. The Co²⁺ ion acts as a Lewis acid, facilitating the elimination of H₂S and promoting ring closure.

Manganese(II)-Mediated Desulfurization

In contrast, manganese(II) acetate catalyzes the cyclodesulfurization of 2-isonicotinoyl-N-(4-methoxyphenyl)hydrazinecarbothioamide under similar conditions. This method, detailed by Paswan et al., achieves cyclization through the loss of H₂S, yielding N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine with a monoclinic crystal structure (space group P2₁/n). The Mn²⁺ ion enhances electrophilicity at the thiocarbonyl group, accelerating nucleophilic attack by the adjacent hydrazine nitrogen.

Acid-Catalyzed Cyclization

Chloroacetic Acid and Sodium Acetate System

Bhat et al. demonstrated that refluxing 2-isonicotinoyl-N-arylhydrazinecarbothioamides with chloroacetic acid and anhydrous sodium acetate in absolute ethanol produces N-(4-aryl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines. The reaction proceeds via in situ generation of acetyl chloride, which activates the thiocarbonyl group for intramolecular cyclization. Single-crystal X-ray analysis confirmed the formation of planar oxadiazole rings with dihedral angles <5° between the pyridyl and oxadiazole moieties.

Acetic Acid as Solvent and Catalyst

Alternative protocols employ acetic acid as both solvent and catalyst. For instance, Gond et al. reported that heating 2-isonicotinoyl-N-phenylhydrazinecarbothioamide in acetic acid at 333 K for 6 hours yields the target compound via intermediate thioester formation. This method avoids metal catalysts but requires longer reaction times (8–12 hours) compared to Co(II)- or Mn(II)-mediated routes.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the principal preparation routes:

Method Reactants Catalyst/Conditions Yield (%) Crystal System Reference
Co(II)-Catalyzed 2-Isonicotinoyl-N-phenylhydrazinecarbothioamide Co(OAc)₂, EtOH, reflux 78 Monoclinic (P2₁/n)
Mn(II)-Mediated 2-Isonicotinoyl-N-(4-MeO-phenyl)hydrazinecarbothioamide Mn(OAc)₂, EtOH, reflux 82 Triclinic (Pī)
Chloroacetic Acid 2-Isonicotinoyl-N-arylhydrazinecarbothioamide CH₂ClCOOH, NaOAc, EtOH 85 Orthorhombic
Acetic Acid Cyclization 2-Isonicotinoyl-N-phenylhydrazinecarbothioamide HOAc, 333 K, 6 h 70 Not reported

Key findings:

  • Catalyst efficiency : Co(II) and Mn(II) salts provide higher yields (78–85%) than acid-catalyzed methods (70–85%).
  • Reaction time : Metal-catalyzed routes complete in 4–6 hours versus 6–12 hours for acid-mediated cyclizations.
  • Byproducts : Co(II) systems produce dimeric species in aqueous media, while Mn(II) avoids this issue.

Structural Characterization Techniques

X-Ray Crystallography

Single-crystal analyses confirm the nearly planar geometry of the 1,3,4-oxadiazole ring. For N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, the dihedral angle between the oxadiazole and pyridine rings is 4.55°, while the phenyl ring deviates by 17.73°. Intermolecular N—H⋯O and O—H⋯Cl hydrogen bonds stabilize the crystal lattice.

Spectroscopic Validation

  • IR Spectroscopy : Absence of ν(S–H) at 2550 cm⁻¹ confirms desulfurization. Stretching vibrations at 1670–1680 cm⁻¹ (C=O) and 1585–1590 cm⁻¹ (C=N) verify cyclization.
  • ¹H NMR : Aromatic protons resonate at δ 7.50–8.88 ppm, with the oxadiazole NH appearing as a singlet at δ 10.2–11.5 ppm.
  • Mass Spectrometry : Molecular ion peaks at m/z 238.24 ([M]⁺) align with the formula C₁₃H₁₀N₄O.

Chemical Reactions Analysis

Oxidative Cyclization Using Transition Metal Catalysts

Catalytic Systems :

  • Co(II)-mediated cyclization : Efficient for synthesizing N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate .

  • Mn(II) involvement : Similar derivatives (e.g., pyridin-3-yl analogs) form via Mn(II)-assisted cyclization, producing non-planar structures (dihedral angles up to 22.26°) .

Mechanistic Insights :

  • Intramolecular hydrogen bonds (e.g., C–H···N) stabilize intermediates .

  • Intermolecular N–H···N and C–H···O interactions promote crystal packing .

Multicomponent Domino Reactions

General Protocol :
A one-pot method combines hydrazides, aldehydes, and isocyanides via Smiles rearrangement to form 2-amino-1,3,4-oxadiazoles . While not explicitly reported for this compound, the methodology is adaptable.

Key Features :

  • Carbodiimide intermediates form via thiazolidinone rearrangement.

  • Tautomerization and cyclization yield oxadiazoles in >80% efficiency for aliphatic substrates .

Comparative Analysis of Synthetic Methods

Method Reagents/Catalysts Conditions Yield Reference
Thiosemicarbazide cyclizationChloroacetic acid, NaOAcEthanol, refluxNot reported
Co(II)-catalyzed cyclizationCoCl₂, H₂O₂RT, acidic conditionsHigh
Multicomponent dominoHydrazides, isocyanidesSmiles rearrangement>80%
One-pot synthesisN-Isocyanimine, CuClTBHP, 80°C64–89%

Reactivity and Functionalization

  • N–H Bond Reactivity : The amine group participates in hydrogen bonding, influencing supramolecular assembly .

  • Electrophilic Substitution : The pyridinyl and phenyl rings enable further functionalization (e.g., halogenation, nitration) .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C (PubChem data) .

  • Hydrolytic Sensitivity : The oxadiazole ring is stable under acidic conditions but hydrolyzes in strong bases .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of 1,3,4-oxadiazole compounds exhibit notable antimicrobial properties. For instance, studies show that n-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine and its analogs have been tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae, with some compounds showing significant zones of inhibition . The mechanism of action is believed to involve the disruption of bacterial cell membranes or interference with metabolic pathways.

Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. In vitro assays indicate that it can effectively scavenge free radicals and reduce oxidative stress markers, which is crucial in preventing cellular damage associated with various diseases .

Anti-inflammatory and Analgesic Effects
Further investigations suggest that n-phenyl derivatives of 1,3,4-oxadiazole may possess anti-inflammatory and analgesic properties. These effects are attributed to the modulation of inflammatory mediators and pain pathways .

Materials Science

Optoelectronic Applications
Due to its unique electronic properties, this compound is being explored as a potential material in optoelectronic devices. The compound's ability to act as a bipolar ligand makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . Its high quantum yield and thermal stability enhance its performance in these applications.

Coordination Chemistry
The compound's structure allows it to function as a ligand in coordination complexes. Its ability to coordinate with metal ions has been utilized in the synthesis of various metal-organic frameworks (MOFs) and catalysts for organic transformations . These complexes are valuable in catalysis due to their tunable electronic properties.

Case Studies

Study Focus Findings
Saundane et al. (2013)Antimicrobial ActivityCompounds derived from n-phenyl oxadiazoles showed significant antibacterial activity against E. coli and S. aureus with varying degrees of effectiveness .
Abd-Ellah et al. (2020)Antioxidant PropertiesDemonstrated that oxadiazole derivatives exhibit strong radical scavenging activity and could potentially mitigate oxidative stress .
Najare et al. (2020)Optoelectronic ApplicationsInvestigated the use of n-phenyl oxadiazole derivatives in OLEDs, highlighting their efficiency and stability under operational conditions .

Mechanism of Action

The mechanism of action of n-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of certain kinases or proteases, thereby modulating cellular signaling pathways. The exact mechanism depends on the specific biological target and the context of its use.

Comparison with Similar Compounds

Structural Analogues and Anticancer Activity

Table 1: Cytotoxic Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound Name Substituents IC50 (µM) Target Cell Line Reference
N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Pyridin-4-yl, phenyl N/A* N/A
Compound 117 (Ethyl formimidate derivative) Pyridin-3-yl, ethyl formimidate 0.2757 Multiple cancer lines
Erlotinib (Standard) - 0.4178 EGFR-positive cancers
N-(4-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Pyridin-4-yl, 4-Cl-phenyl Moderate Gastric/colon cancer

4) and substituents significantly influence potency. For example, compound 117 (pyridin-3-yl derivative) exhibits double the potency of erlotinib, a standard EGFR inhibitor . Chlorine substitution on the phenyl ring (as in ) enhances selectivity for specific cancer types.

Key Observations:

  • Pyridine Position: Derivatives with pyridin-3-yl groups (e.g., compound 117 ) show higher anticancer activity than pyridin-4-yl analogs, likely due to improved target binding .
  • Substituent Effects: Electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance selectivity but may reduce broad-spectrum cytotoxicity .
Antimicrobial Activity and Substituent Effects

Table 2: Antimicrobial Activity of N-Alkyl/Phenyl Oxadiazoles

Compound Name Substituents MIC (µM) Target Pathogen Reference
N-Dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Pyridin-4-yl, dodecyl 4–8 M. tuberculosis
N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine 4-CF3-phenyl, hexyl ≥62.5 M. tuberculosis
This compound Pyridin-4-yl, phenyl Not tested - -

Key Observations:

  • Alkyl Chain Length: Longer alkyl chains (e.g., dodecyl) enhance antimycobacterial activity, likely by increasing membrane permeability .
  • Aromatic vs. Aliphatic Substituents: Phenyl-substituted derivatives (e.g., N-phenyl) are less explored for antimicrobial activity but may offer tunable selectivity through functional group modifications .
Enzyme Inhibition and Structural Requirements

Table 3: Enzyme Inhibitory Activity of Oxadiazole Derivatives

Compound Name Target Enzyme Potency (IC50) Selectivity Notes Reference
5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine derivatives Bloom Helicase (BLM) Low µM–sub-µM Selective vs. other helicases
N-Phenyl-5-[pyridin-3-yl]-1,3,4-thiadiazol-2-amine FabH enzyme (bacterial) High binding energy Superior to oxadiazole analogs

Key Observations:

  • Heteroatom Substitution: Replacing oxygen with sulfur in the central ring (e.g., thiadiazole analogs) improves binding energy in bacterial enzyme inhibition, suggesting enhanced hydrophobic interactions .
  • Planarity and Solubility: The planar structure of this compound facilitates helicase inhibition but contributes to poor solubility, necessitating formulation optimization for in vivo use .

Biological Activity

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, including antimicrobial, antioxidant, and anticancer properties, supported by various studies and data.

Chemical Structure

The molecular formula of this compound is C13H10N4OC_{13}H_{10}N_{4}O . The compound features a non-planar structure with distinct dihedral angles between the aromatic rings, which may influence its biological interactions .

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. In particular:

  • Antitubercular Activity : A study demonstrated that certain oxadiazole derivatives showed strong inhibition against Mycobacterium bovis BCG. Compounds containing the oxadiazole ring were found to disrupt mycolic acid synthesis by inhibiting the enoyl reductase enzyme (InhA), crucial for fatty acid biosynthesis .
CompoundActivityMIC (µM)
21cAntimycobacterial4–8
21a-bAgainst M. kansasii8–16

Antioxidant Activity

The antioxidant potential of this compound has been assessed using computational methods such as Density Functional Theory (DFT). The findings suggest that the presence of electron-donating groups enhances antioxidant activity by improving bond dissociation enthalpy and electron transfer capabilities .

Anticancer Activity

Studies have indicated that 1,3,4-oxadiazole derivatives possess anticancer properties:

  • Carbonic Anhydrase Inhibition : Certain derivatives selectively inhibit carbonic anhydrases (CAs), which are implicated in cancer progression. For instance, a specific compound exhibited K_i values of 89 pM for hCA IX and 0.75 nM for hCA II .
CompoundTarget CAK_i (pM)
16ahCA IX89
16bhCA II750

Case Studies

  • Study on Antimicrobial Efficacy : Dhumal et al. (2016) reported on the antitubercular effects of a series of 1,3,4-oxadiazole derivatives. Their findings highlighted the importance of structural modifications in enhancing biological activity against resistant strains .
  • Antioxidant Mechanism Investigation : A theoretical study assessed how solvent environments affect the antioxidant properties of oxadiazole derivatives. The results indicated that specific structural features significantly enhance their ability to scavenge free radicals .

Q & A

Q. What are the most common synthetic routes for N-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine?

The compound is primarily synthesized via cyclization reactions. A widely used method involves the cyclodesulfurization of 1-isonicotinoyl-4-phenylthiosemicarbazide in the presence of iron(III) chloride or manganese, yielding the 1,3,4-oxadiazole core . Alternative routes include Co(II)-catalyzed cyclization of isonicotinoyl-N-phenylhydrazine, which avoids harsh conditions and improves selectivity for the oxadiazole product . Reaction conditions (e.g., solvent, catalyst, temperature) significantly influence yield and purity, necessitating optimization for reproducibility.

Q. What spectroscopic and crystallographic methods are employed to characterize this compound?

  • Spectroscopy : IR and NMR (¹H/¹³C) are standard for functional group identification and structural validation. For example, IR confirms C=N and C-O stretches (~1600 cm⁻¹ and ~1250 cm⁻¹, respectively), while ¹H NMR resolves aromatic protons from the pyridyl and phenyl rings .
  • X-ray diffraction (XRD) : Single-crystal XRD reveals planar geometry of the oxadiazole ring (rms deviation ~0.009 Å), with bond distances (e.g., C=N: 1.28–1.30 Å, C–O: ~1.37 Å) consistent with conjugated double bonds. Space group assignments (e.g., monoclinic I2/a) and hydrogen-bonding networks (e.g., N–H···Cl interactions) are critical for confirming protonation states and crystal packing .

Advanced Research Questions

Q. How does the planarity of the oxadiazole ring influence molecular interactions and crystallographic refinement?

The near-planar geometry of the oxadiazole core facilitates π-stacking and intramolecular hydrogen bonding (e.g., N–H···Cl), stabilizing the crystal lattice . Refinement using SHELXL (via SHELX suite) is essential for modeling anisotropic displacement parameters and validating bond distances against theoretical values . Discrepancies in reported bond lengths (e.g., C–O variations ≤0.01 Å) may arise from protonation differences (neutral vs. ammonium forms) or experimental resolution limits .

Q. How do substituents on the phenyl or pyridyl rings modulate biological activity?

  • Antimicrobial activity : Substitution at the phenyl ring (e.g., electron-withdrawing groups) enhances activity against E. coli and S. aureus, likely by improving membrane permeability .
  • Antioxidant potential : Derivatives with hydroxyl or methoxy groups exhibit radical scavenging via H-atom donation, as shown in DPPH assays .
  • Structure-activity contradictions : Some analogs show moderate activity despite similar substituents, suggesting steric or electronic factors (e.g., para vs. ortho substitution) play critical roles .

Q. What computational tools are recommended for analyzing structural or mechanistic data?

  • Molecular docking : Software like AutoDock Vina can model interactions with biological targets (e.g., MAO enzymes), highlighting hydrogen bonds between the oxadiazole NH and active-site residues .
  • Crystallography suites : WinGX/ORTEP enables visualization of anisotropic displacement ellipsoids and hydrogen-bonding networks, while SHELXL refines twinned or high-resolution data .

Methodological Considerations

Q. How should researchers address discrepancies in reported XRD data for this compound?

  • Validation : Cross-check bond distances/angles against literature (e.g., C=N: 1.28–1.30 Å) .
  • Protonation states : Confirm via IR (N–H stretches ~3300 cm⁻¹) or XRD (chloride counterion presence in ammonium forms) .
  • Software settings : Use SHELXL with TWIN/BASF commands for twinned crystals and ADPs for thermal motion modeling .

Q. What strategies improve yield in Co(II)-catalyzed syntheses?

  • Catalyst loading : Optimize Co(OAc)₂ concentration (typically 5–10 mol%) to balance reaction rate and byproduct formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to alcohols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
n-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine

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